molecular formula C9H10BrFO2 B11761044 2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene

Cat. No.: B11761044
M. Wt: 249.08 g/mol
InChI Key: JFESZIXBBOIKBD-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene is an organic compound with the molecular formula C9H10BrFO2. It is a derivative of benzene, substituted with bromine, fluorine, and methoxymethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxymethoxy group. One common method involves the following steps:

    Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Fluorination: The brominated compound is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated or reduced benzene derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-3-(methoxymethoxy)-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methyl group.

    2-Bromo-4-fluoro-3-(methoxymethoxy)phenyl(methyl)sulfane: Contains a sulfane group instead of a simple methyl group.

Uniqueness

2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzene is unique due to its specific combination of substituents, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

3-bromo-1-fluoro-2-(methoxymethoxy)-4-methylbenzene

InChI

InChI=1S/C9H10BrFO2/c1-6-3-4-7(11)9(8(6)10)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

JFESZIXBBOIKBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)OCOC)Br

Origin of Product

United States

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